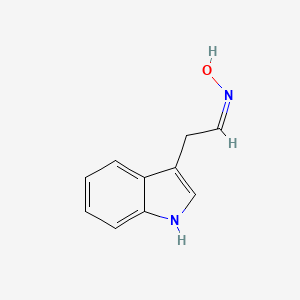

(Z)-indol-3-ylacetaldoxime

Description

Overview of Indole (B1671886) Derivatives as Central Metabolites

Indole and its derivatives are a vast and diverse class of phytochemicals crucial for a plant's interaction with its environment. nrfhh.com These compounds, characterized by a bicyclic structure of a benzene (B151609) ring fused to a pyrrole (B145914) ring, are integral to numerous biological processes. nrfhh.com They function as key regulators of plant growth and development, and also play a significant role in the plant's defense mechanisms against both biotic and abiotic stressors. nrfhh.comresearchgate.netnih.gov

In plants, indole derivatives are primarily synthesized as secondary metabolites. nrfhh.com Their functions are multifaceted, ranging from acting as precursors to essential hormones to serving as antimicrobial and antioxidant agents. nrfhh.com For instance, certain indole compounds can mimic peptide structures, allowing them to bind reversibly to enzymes and thereby regulate various metabolic pathways. researchgate.netnih.gov The structural diversity within this group of molecules enables them to interact with a wide array of molecular targets, making them a subject of significant scientific interest. nrfhh.com

Significance of (Z)-Indol-3-ylacetaldoxime as a Metabolic Hub

This compound, often abbreviated as IAOx, holds a critical position as a metabolic branch point in the biosynthesis of several important indolic compounds in plants, particularly in the Brassicaceae family. nih.govnih.govresearchgate.netjircas.go.jp It serves as a common precursor for the synthesis of the primary plant hormone indole-3-acetic acid (IAA), indole glucosinolates (IGs), and the phytoalexin camalexin (B168466). pnas.orgpnas.orgfrontiersin.org

The biosynthesis of IAOx from tryptophan is catalyzed by the cytochrome P450 enzymes CYP79B2 and CYP79B3. nih.govpnas.orgpnas.org This conversion is a key regulatory step, as the resulting IAOx can be channeled into different metabolic pathways depending on the plant's physiological needs and environmental conditions. pnas.org For example, under conditions of pathogen attack, the flux of IAOx may be directed towards the production of camalexin, an antimicrobial compound. nih.govapsnet.org Conversely, in normal growth and development, IAOx can be a precursor for IAA, a crucial regulator of cell division, elongation, and differentiation. pnas.orgcapes.gov.br The regulation of metabolic flow through the IAOx node is therefore essential for maintaining auxin homeostasis and orchestrating appropriate defense responses. nih.govnih.gov

Research Trajectories and Academic Relevance

The study of this compound has been central to unraveling the complex network of tryptophan-derived secondary metabolism in plants. pnas.org Research has focused on identifying the enzymes involved in its synthesis and subsequent conversions, as well as understanding the regulatory mechanisms that control the metabolic flux at this critical juncture. nih.govpnas.orgcapes.gov.br

Genetic and biochemical studies, particularly in the model plant Arabidopsis thaliana, have been instrumental in elucidating the roles of key enzymes such as CYP79B2, CYP79B3, and CYP83B1 in the IAOx pathway. nih.govpnas.orgnih.gov Mutant analyses have provided significant insights into the physiological consequences of disrupting this pathway, often leading to altered auxin levels and compromised defense responses. pnas.orgapsnet.org For instance, a double knockout mutant of cyp79B2 and cyp79B3 is devoid of both camalexin and indole glucosinolates, demonstrating the essential role of IAOx as their common precursor. pnas.org

Current research continues to explore the intricate details of IAOx metabolism, including the identification of additional enzymes and the signaling pathways that modulate its biosynthesis and downstream conversions. capes.gov.brbiorxiv.org The species-specific nature of the IAOx-dependent IAA biosynthesis pathway highlights the diversity of metabolic strategies in the plant kingdom and underscores the need for further investigation across different plant species. capes.gov.brnih.gov The academic relevance of this compound lies in its position as a key to understanding the integration of plant growth, development, and defense.

Key Enzymes in this compound Metabolism

| Enzyme | Function | Pathway |

| CYP79B2/CYP79B3 | Catalyze the conversion of tryptophan to indole-3-acetaldoxime (IAOx). nih.govpnas.orgpnas.org | Biosynthesis of IAOx |

| CYP83B1 | Channels IAOx towards the biosynthesis of indole glucosinolates. pnas.orgnih.gov | Indole Glucosinolate Biosynthesis |

| CYP71A13 | Catalyzes the conversion of IAOx to indole-3-acetonitrile (B3204565) (IAN) in the camalexin biosynthesis pathway. nih.gov | Camalexin Biosynthesis |

| PAD3 (CYP71B15) | Involved in the final step of camalexin biosynthesis from a downstream intermediate of IAOx. nih.gov | Camalexin Biosynthesis |

| Nitrilases (NIT1, NIT2, NIT3) | Can convert indole-3-acetonitrile (IAN) to indole-3-acetic acid (IAA) in vitro. nih.gov | Auxin (IAA) Biosynthesis |

| AMI1 | An amidohydrolase that can convert indole-3-acetamide (B105759) (IAM) to IAA. nih.gov | Auxin (IAA) Biosynthesis |

Metabolic Fates of this compound

| Metabolite | Description |

| Indole-3-acetic acid (IAA) | The most abundant natural auxin, a plant hormone that regulates many aspects of growth and development. pnas.orgcapes.gov.br |

| Indole Glucosinolates (IGs) | A class of secondary metabolites involved in plant defense against herbivores and pathogens. nih.govpnas.org |

| Camalexin | A phytoalexin, an antimicrobial compound produced by plants in response to pathogen attack. nih.govpnas.org |

| Indole-3-acetonitrile (IAN) | An intermediate in the biosynthesis of both IAA and camalexin from IAOx. nih.govcapes.gov.br |

| Indole-3-acetamide (IAM) | A proposed intermediate in the conversion of IAOx to IAA. capes.gov.brnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.2 g/mol |

IUPAC Name |

(NZ)-N-[2-(1H-indol-3-yl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C10H10N2O/c13-12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2/b12-6- |

InChI Key |

ZLIGRGHTISHYNH-SDQBBNPISA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC=NO |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C/C=N\O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC=NO |

Synonyms |

indole-3-acetaldoxime |

Origin of Product |

United States |

Biosynthesis of Z Indol 3 Ylacetaldoxime

Precursor Utilization: L-Tryptophan-Dependent Pathways

The journey from L-tryptophan to (Z)-indol-3-ylacetaldoxime is a testament to the intricate enzymatic machinery within plant cells. This conversion is a critical step in the biosynthesis of various important compounds.

Central to the synthesis of this compound are the cytochrome P450 monooxygenases, specifically CYP79B2 and CYP79B3. nih.govdoi.org These enzymes are responsible for catalyzing the conversion of L-tryptophan into indole-3-acetaldoxime (IAOx), the precursor to the (Z) isomer. nih.govdoi.orgpnas.org In the model plant Arabidopsis thaliana, both CYP79B2 and CYP79B3 have been identified as key players in this process. nih.govdoi.org Overexpression of CYP79B2 in Arabidopsis leads to an accumulation of auxin, a plant hormone, while double mutants lacking both CYP79B2 and CYP79B3 exhibit reduced auxin levels and associated growth defects. nih.govdoi.org This highlights the in vivo importance of these enzymes in auxin biosynthesis, with indole-3-acetaldoxime as a key intermediate. nih.govdoi.org

It has been demonstrated that in Arabidopsis, the majority of indole-3-acetaldoxime is produced via the action of these CYP79B genes, as its production is effectively eliminated in mutants deficient in these enzymes. nih.gov

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Family | Specific Enzymes | Function | Organism |

| Cytochrome P450 Monooxygenases | CYP79B2, CYP79B3 | Catalyze the conversion of L-tryptophan to indole-3-acetaldoxime. nih.govdoi.orgpnas.org | Arabidopsis thaliana |

The conversion of tryptophan to indole-3-acetaldoxime by CYP79B2 and CYP79B3 involves an N-hydroxylation reaction. ebi.ac.uk In this process, a hydroxyl group is added to the nitrogen atom of the amino group of tryptophan. This enzymatic step is a critical control point in the pathway.

The expression of the genes encoding CYP79B2 and CYP79B3 is subject to regulation by various factors, including transcription factors. For instance, in Arabidopsis, the transcription factors MYB34, MYB51, and MYB122 are known to directly target and regulate the expression of CYP79B2 and CYP79B3. Additionally, the transcription factor WRKY33 can also activate the expression of these genes, particularly in response to certain pathogens. This intricate regulatory network ensures that the production of this compound and its downstream products is tightly controlled in response to developmental and environmental cues.

Molecular Mechanisms of Tryptophan N-Hydroxylation

Species-Specific Occurrence and Evolutionary Divergence

The pathway for synthesizing this compound is not universally present across the plant kingdom. This highlights an interesting aspect of evolutionary divergence in plant metabolic pathways.

Presence in Model Organisms (e.g., Arabidopsis thaliana) versus Absence in Others (e.g., Rice, Maize, Tobacco)

The biosynthesis of indole-3-acetaldoxime via CYP79B enzymes appears to be a characteristic feature of the Brassicaceae family, to which Arabidopsis thaliana belongs. mdpi.com Biochemical analyses have failed to detect indole-3-acetaldoxime in other important crop plants like rice, maize, and tobacco. nih.gov This absence is correlated with the lack of apparent orthologs of the CYP79B genes in the genomes of these species. nih.gov This suggests that the indole-3-acetaldoxime-dependent pathway for auxin biosynthesis is not a common pathway in all plants but rather a species-specific one. nih.gov

While maize may not have direct CYP79B orthologs, some cytochrome P450s from the CYP79A family in maize and sorghum have demonstrated the ability to produce indole-3-acetaldoxime. biorxiv.org

Comparative Genomics and Pathway Evolution

Comparative genomic studies reveal the evolutionary history of these biosynthetic pathways. The presence of the TAA and YUC gene families, which are involved in the major auxin biosynthesis pathway in land plants, are deeply conserved across various plant lineages, including bryophytes and tracheophytes. nih.gov In contrast, the CYP79B-mediated pathway for indole-3-acetaldoxime production seems to have a more limited distribution, suggesting a more recent evolutionary origin or loss in many plant lineages. mdpi.com

The evolution of distinct auxin biosynthesis routes, such as the one involving indole-3-acetaldoxime, raises questions about convergent evolution, where similar pathways evolve independently in different lineages. nih.gov The differences in these pathways across species underscore the diversity of metabolic strategies that have evolved in the plant kingdom.

Contributions from Broad-Specificity Enzymes (e.g., CYP79D family)

While some metabolic pathways in plants are characterized by highly specific enzymes, the biosynthesis of this compound can also be accomplished by enzymes exhibiting broad substrate specificity. Cytochrome P450 monooxygenases (CYPs) of the CYP79 family are known to catalyze the conversion of amino acids into their corresponding aldoximes, a crucial step in the biosynthesis of various defense compounds and signaling molecules. nih.govroyalsocietypublishing.org Although some CYP79s, like those involved in cyanogenic glucoside and glucosinolate formation, demonstrate high substrate specificity, members of the CYP79D subfamily, in particular, have been identified as having a more relaxed substrate preference, enabling them to contribute to the formation of a diverse array of aldoximes, including indol-3-ylacetaldoxime. nih.govnih.gov

Research into various plant species has illuminated the role of these versatile enzymes. Studies on poplar and Erythroxylum species have been particularly revealing, demonstrating that specific CYP79D enzymes can utilize multiple amino acids as substrates to produce a blend of volatile and non-volatile aldoximes in response to environmental triggers like herbivory or treatment with signaling molecules such as jasmonic acid. nih.govtandfonline.com

In western balsam poplar (Populus trichocarpa), two herbivore-induced cytochrome P450 enzymes, CYP79D6v3 and CYP79D7v2, have been characterized. nih.gov Heterologous expression of these enzymes in yeast confirmed their ability to produce a mixture of different aldoximes from various amino acid precursors. nih.gov Similarly, in black poplar (Populus nigra), the enzyme CYP79D6v4 was shown to convert L-phenylalanine, L-tyrosine, L-leucine, L-isoleucine, and L-tryptophan into their respective aldoximes. tandfonline.comtandfonline.com The conversion of L-tryptophan results in the formation of indole-3-acetaldoxime. tandfonline.com The expression of these CYP79D genes was significantly upregulated following caterpillar feeding, suggesting their role in producing a complex blend of aldoximes as part of the plant's induced defense strategy. tandfonline.comtandfonline.com The non-volatile product, indole-3-acetaldoxime, may be further converted into other antimicrobial defense compounds. tandfonline.comtandfonline.com

A study on Erythroxylum coca and Erythroxylum fischeri identified four CYP79 enzymes, with three exhibiting broad substrate specificity. nih.gov When expressed in yeast, CYP79D62 from E. coca and CYP79D60 and CYP79D61 from E. fischeri were found to convert L-phenylalanine, L-isoleucine, L-leucine, L-tryptophan, and L-tyrosine into the corresponding aldoximes. nih.govnih.gov In contrast, a fourth enzyme, CYP79D63 from E. coca, was highly specific, exclusively accepting L-tryptophan as its substrate. nih.govresearchgate.net

The kinetic parameters of these enzymes highlight their varied affinities for different substrates. For instance, CYP79D62 from E. coca and CYP79D60 from E. fischeri both process L-tryptophan to produce (E/Z)-indole-3-acetaldoxime, alongside other aldoximes from different amino acids. nih.govresearchgate.net The upregulation of the genes encoding these broad-specificity enzymes in response to jasmonic acid treatment further supports their contribution to the production of a diverse suite of nitrogenous defense compounds, including this compound. nih.gov

The following table details the kinetic properties of two of these broad-specificity CYP79D enzymes, demonstrating their capacity to utilize multiple amino acid substrates.

Table 1: Kinetic Parameters of Broad-Specificity CYP79D Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | Product |

|---|---|---|---|---|

| CYP79D60 (E. fischeri) | L-Phenylalanine | 100 ± 10 | 11.2 ± 0.3 | (E/Z)-Phenylacetaldoxime |

| L-Leucine | 110 ± 20 | 10.5 ± 0.5 | (E/Z)-3-Methylbutyraldoxime | |

| L-Isoleucine | 130 ± 10 | 10.9 ± 0.3 | (E/Z)-2-Methylbutyraldoxime | |

| L-Tryptophan | 220 ± 20 | 7.2 ± 0.2 | (E/Z)-Indole-3-acetaldoxime | |

| CYP79D62 (E. coca) | L-Phenylalanine | 120 ± 20 | 25.1 ± 1.1 | (E/Z)-Phenylacetaldoxime |

| L-Leucine | 130 ± 10 | 20.2 ± 0.5 | (E/Z)-3-Methylbutyraldoxime | |

| L-Isoleucine | 160 ± 20 | 19.8 ± 0.6 | (E/Z)-2-Methylbutyraldoxime | |

| L-Tryptophan | 240 ± 30 | 13.1 ± 0.6 | (E/Z)-Indole-3-acetaldoxime |

Data sourced from a study on Erythroxylum species. nih.gov

This capacity to produce this compound as part of a larger, inducible chemical defense arsenal (B13267) underscores the metabolic flexibility conferred by broad-specificity enzymes within the CYP79D family.

Metabolic Diversification of Z Indol 3 Ylacetaldoxime

Downstream Conversion to Indole-3-Acetic Acid (Auxin)

(Z)-indol-3-ylacetaldoxime can be converted to IAA through multiple pathways, primarily the indole-3-acetonitrile (B3204565) (IAN) and indole-3-acetamide (B105759) (IAM) pathways. doraagri.comjircas.go.jp These routes represent significant channels for the production of auxin, a hormone essential for numerous aspects of plant growth and development, including cell division, elongation, and differentiation. doraagri.comoup.com

The Indole-3-Acetonitrile (IAN) Pathway

The indole-3-acetonitrile (IAN) pathway is a key route for IAA biosynthesis, particularly in certain plant families like Brassicaceae. doraagri.comjircas.go.jp This pathway involves the conversion of this compound to IAN, which is then hydrolyzed to form IAA. doraagri.comnih.gov

The conversion of this compound to indole-3-acetonitrile is catalyzed by the enzyme indoleacetaldoxime dehydratase . nih.govresearchgate.netwikipedia.org This enzyme, belonging to the lyase family, facilitates a hydro-lyase reaction, removing a water molecule from the aldoxime to form the corresponding nitrile. wikipedia.org In some microorganisms, enzymes with aldoxime dehydratase activity, often designated as Oxd , have been identified. nih.govtandfonline.com While the specific enzymes in plants are still being fully elucidated, this dehydration step is critical for channeling the metabolic flow through the IAN pathway. nih.govresearchgate.net

The final step of the IAN pathway involves the hydrolysis of indole-3-acetonitrile to indole-3-acetic acid, a reaction mediated by nitrilase enzymes. nih.govresearchgate.net In Arabidopsis thaliana, a family of nitrilase genes (NIT1, NIT2, NIT3, and NIT4) has been identified, and studies have shown that these enzymes can convert IAN to IAA. nih.govaminer.cn For instance, mutants of Arabidopsis with defects in the NIT1 gene show reduced sensitivity to the auxin-like effects of IAN, demonstrating the in vivo role of this enzyme in IAA biosynthesis. nih.gov Overexpression of the NIT2 gene in transgenic Arabidopsis leads to increased sensitivity to IAN and a faster turnover of exogenously applied IAN, further supporting the function of nitrilases in this pathway. nih.govaminer.cn

Interestingly, some bacterial nitrilases have also been shown to produce indole-3-acetamide (IAM) as a byproduct from IAN, suggesting a potential link between the IAN and IAM pathways. asm.org

Indoleacetaldoxime Dehydratase Activity (e.g., Oxds)

The Indole-3-Acetamide (IAM) Pathway

The indole-3-acetamide (IAM) pathway represents another significant route for the conversion of tryptophan-derived intermediates to IAA. doraagri.compnas.org This pathway was initially thought to be specific to bacteria but has since been established in plants. nih.govoup.com

The key enzyme in the final step of the IAM pathway is indole-3-acetamide hydrolase , which converts IAM to IAA. doraagri.comnih.gov In Arabidopsis thaliana, the gene AMI1 (AMIDASE 1) encodes an IAM hydrolase. nih.govoup.com The discovery and characterization of AMI1 and its homologs in other plant species, such as Nicotiana tabacum (NtAMI1), provided strong evidence for the existence of the IAM pathway in plants. nih.govoup.comoup.com

Studies have shown that AMI1 is an amidohydrolase that contributes to cellular auxin homeostasis by catalyzing the conversion of IAM to IAA. biorxiv.org Transgenic tobacco cells overexpressing NtAMI1 showed enhanced growth on media containing IAM, while suppression of the gene led to growth inhibition, clearly demonstrating the enzyme's role in converting IAM to the biologically active auxin, IAA. oup.comoup.com

Table 1: Key Enzymes in the IAN and IAM Pathways

| Pathway | Precursor | Enzyme | Product | Organism Example |

| IAN Pathway | This compound | Indoleacetaldoxime Dehydratase (Oxd) | Indole-3-acetonitrile (IAN) | Bacillus sp. |

| Indole-3-acetonitrile (IAN) | Nitrilase (e.g., NIT1, NIT2) | Indole-3-acetic acid (IAA) | Arabidopsis thaliana | |

| IAM Pathway | Indole-3-acetamide (IAM) | IAM Hydrolase (e.g., AMI1) | Indole-3-acetic acid (IAA) | Arabidopsis thaliana, Nicotiana tabacum |

Interplay and Redundancy with Other Auxin Biosynthesis Pathways (e.g., IPA, TAM)

The biosynthesis of auxin in plants is characterized by a network of interconnected and redundant pathways. nih.govusda.govuv.mx Besides the IAN and IAM pathways, which diverge from this compound, other major tryptophan-dependent pathways include the indole-3-pyruvic acid (IPA) and the tryptamine (TAM) pathways. doraagri.comjircas.go.jp

The IPA pathway is now considered the main and most conserved route for IAA biosynthesis in many plants. doraagri.comjircas.go.jp It involves the conversion of tryptophan to IPA by the TAA family of aminotransferases, followed by the conversion of IPA to IAA by the YUCCA (YUC) family of flavin monooxygenases. jircas.go.jppnas.org

The TAM pathway proceeds through the conversion of tryptophan to tryptamine, which is then further metabolized to IAA. doraagri.comnih.gov

The existence of multiple pathways highlights a significant degree of metabolic plasticity and redundancy. nih.govuv.mx This redundancy ensures a stable supply of auxin, which is critical for plant survival and development, even if one pathway is compromised. nih.gov For example, genetic studies in Arabidopsis have shown that disrupting one pathway can lead to compensatory upregulation of genes in another pathway. nih.gov This interplay ensures that the plant can maintain appropriate auxin levels under various developmental and environmental conditions. nih.gov While the IAOx-dependent pathways (IAN and IAM) are significant, especially in certain species, they operate in concert with the IPA and TAM pathways to fine-tune auxin homeostasis. jircas.go.jpoup.com

Table 2: Major Tryptophan-Dependent Auxin Biosynthesis Pathways

| Pathway Name | Key Intermediate(s) | Key Enzymes |

| Indole-3-Pyruvic Acid (IPA) Pathway | Indole-3-pyruvic acid (IPA) | TAA aminotransferases, YUCCA (YUC) monooxygenases |

| Indole-3-Acetonitrile (IAN) Pathway | This compound, Indole-3-acetonitrile (IAN) | Indoleacetaldoxime dehydratase, Nitrilase |

| Indole-3-Acetamide (IAM) Pathway | Indole-3-acetamide (IAM) | IAM hydrolase (e.g., AMI1) |

| Tryptamine (TAM) Pathway | Tryptamine (TAM) | Tryptophan decarboxylase, YUCCA (YUC) monooxygenases (proposed) |

Branch Point for Glucosinolate Biosynthesis

In cruciferous plants like Arabidopsis thaliana, this compound serves as the essential precursor for the entire class of indole (B1671886) glucosinolates, sulfur-containing compounds integral to the plant's defense system. nih.govresearchgate.net The commitment of IAOx to this pathway is a tightly regulated enzymatic step that diverts it from other metabolic fates.

The enzyme responsible for directing this compound toward glucosinolate synthesis is CYP83B1, a cytochrome P450 monooxygenase localized to the endoplasmic reticulum membrane. researchgate.netuniprot.org This enzyme specifically catalyzes the N-hydroxylation of the aldoxime. nih.gov The reaction, which requires NADPH and molecular oxygen, converts IAOx into a highly reactive aci-nitro intermediate, 1-aci-nitro-2-indolyl-ethane. nih.govwikipedia.org This step is considered the first committed step in the biosynthesis of indole glucosinolates. nih.gov

Research has shown that CYP83B1 has a very high affinity for IAOx, with a Michaelis-Menten constant (K_m) of 3 µM, underscoring its specific and primary role in metabolizing this tryptophan-derived aldoxime. nih.gov The critical nature of this enzyme is highlighted in cyp83b1 knockout mutants (also known as sur2 mutants), which are deficient in indole glucosinolates and exhibit a phenotype of severe auxin overproduction due to the accumulation and redirection of IAOx into the IAA biosynthetic pathway. nih.gov

Table 1: Key Enzyme in Channeling this compound to Glucosinolates

| Enzyme Name | Abbreviation | EC Number | Substrate | Product | Metabolic Pathway |

| Aromatic aldoxime N-monooxygenase | CYP83B1 | 1.14.14.45 | This compound | 1-aci-nitro-2-indolyl-ethane | Indole Glucosinolate Biosynthesis |

Following its synthesis by CYP83B1, the unstable 1-aci-nitro-2-indolyl-ethane intermediate spontaneously reacts with a thiol-containing compound. genome.jp In this non-enzymatic step, glutathione (B108866) acts as the nucleophilic thiol donor, forming an N-alkyl-thiohydroximate adduct. wikipedia.orggenome.jp This adduct is the committed precursor for all indole glucosinolates.

The pathway proceeds with several subsequent enzymatic modifications. A carbon-sulfur lyase, such as the SUR1 enzyme in Arabidopsis, cleaves the glutamate (B1630785) and glycine (B1666218) residues from the adduct to create a free thiol. wikipedia.org This is followed by glucosylation, where a glucose molecule is attached via a thioether linkage, forming the core desulfoglucosinolate structure. wikipedia.orgnih.gov The final step is a sulfation reaction, which attaches a sulfate (B86663) group to the hydroximate moiety, yielding the mature indole glucosinolate. wikipedia.org One of the most common end products of this pathway in cruciferous plants is glucobrassicin. wikipedia.orgnih.gov

Enzymatic Channeling via Aromatic Aldoxime N-Monooxygenase (CYP83B1)

Precursor Role in Phytoalexin Biosynthesis

In addition to its role in glucosinolate synthesis, this compound is the direct precursor for a different class of defense compounds: indole-containing phytoalexins. nih.govnih.gov Phytoalexins are antimicrobial compounds produced by plants in response to pathogen attack. frontiersin.orgbiodeep.cn The pathway to phytoalexins represents a separate branch of metabolism originating from IAOx, demonstrating its central role in orchestrating plant defense strategies. nih.govcaister.com

In the model plant Arabidopsis thaliana, the primary phytoalexin is camalexin (B168466), a sulfur-containing indole alkaloid. frontiersin.org The biosynthesis of camalexin begins with this compound. nih.govfrontiersin.orgresearchgate.net The first committed step in this pathway is the conversion of IAOx to indole-3-acetonitrile (IAN). frontiersin.orgnih.gov This conversion is a dehydration reaction that distinguishes the camalexin pathway from the glucosinolate pathway, which begins with N-hydroxylation. nih.gov

From IAN, the pathway continues through a series of steps that are not all fully elucidated but are known to involve conjugation with cysteine. frontiersin.orgcaister.com This is followed by reactions catalyzed by another cytochrome P450 enzyme, CYP71B15 (also known as PAD3), which converts the intermediate dihydrocamalexic acid to camalexin. frontiersin.orgcaister.comnih.gov

The key enzyme that channels this compound into the camalexin pathway is CYP71A13, another cytochrome P450 monooxygenase. frontiersin.orgnih.govnih.gov CYP71A13 catalyzes the dehydration of IAOx to form indole-3-acetonitrile (IAN). frontiersin.orgnih.govresearchgate.net The essential role of this enzyme is demonstrated in cyp71a13 mutant plants, which produce significantly reduced levels of camalexin upon pathogen infection and, as a result, show increased susceptibility to necrotrophic fungal pathogens like Alternaria brassicicola. nih.govnih.govresearchgate.net The expression of the CYP71A13 gene is co-regulated with other camalexin synthesis genes, such as PAD3, and is induced by pathogen attack. nih.govresearchgate.netoup.com

Table 2: Key Enzyme in Channeling this compound to Phytoalexins

| Enzyme Name | Abbreviation | EC Number | Substrate | Product | Metabolic Pathway |

| Indole-3-acetaldoxime dehydratase | CYP71A13 | N/A | This compound | Indole-3-acetonitrile | Camalexin Biosynthesis |

Biological Functions and Regulatory Interplay of Z Indol 3 Ylacetaldoxime and Its Derivatives

Regulation of Plant Growth and Developmental Processes

(Z)-indol-3-ylacetaldoxime, also known as indole-3-acetaldoxime (IAOx), is a pivotal intermediate compound in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA). researchgate.net Its strategic position at a metabolic crossroads allows it to significantly influence various aspects of plant growth and development by modulating auxin levels and distribution.

Contribution to Auxin Homeostasis and Concentration Gradients

This compound is a key player in maintaining auxin homeostasis, the process by which plants regulate the concentration of auxin to ensure proper development. nih.govcsic.es It serves as a precursor in a tryptophan-dependent pathway for IAA biosynthesis. csic.es The conversion of tryptophan to IAOx is catalyzed by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in the model plant Arabidopsis thaliana. researchgate.netresearchgate.net

Once formed, IAOx can be metabolized into several other indole-containing compounds, including indole-3-acetonitrile (B3204565) (IAN) and indole-3-acetamide (B105759) (IAM), which can then be converted to IAA. researchgate.net This multi-step pathway provides several points of regulation, allowing the plant to finely tune its auxin production. For instance, studies have shown that in Arabidopsis, the majority of IAOx is produced by the CYP79B genes, and mutants lacking these genes show a significant reduction in IAOx levels. researchgate.net

The regulation of IAOx metabolism is crucial for establishing and maintaining auxin concentration gradients within the plant. researchgate.net These gradients are essential for a wide range of developmental processes, including the formation of organs and responses to environmental stimuli. The transport of auxin throughout the plant, primarily via the phloem, creates these gradients, and the localized synthesis of IAA from precursors like IAOx contributes to their maintenance. researchgate.net

Research in Medicago truncatula has demonstrated that the application of exogenous IAOx can modify auxin homeostasis. nih.govcsic.esebi.ac.uk In these studies, IAOx was rapidly converted to IAN in both roots and shoots, indicating its active role in managing auxin levels. nih.govcsic.esebi.ac.uk

Influence on Organogenesis (e.g., Lateral Root Development, Root Hair Formation)

The role of this compound in auxin homeostasis directly impacts organogenesis, particularly the development of the root system. Auxin is a well-established regulator of lateral root formation and root hair development. csic.es

Studies have shown that IAOx and its derivatives can influence these processes. For example, in Medicago truncatula, the application of IAOx led to increased lateral root growth, contributing to a "superroot" phenotype. nih.govcsic.esebi.ac.uk This effect is likely due to the conversion of IAOx to active auxin, which then stimulates the cell division and elongation required for lateral root emergence and growth.

Furthermore, research in Arabidopsis has highlighted the importance of the IAOx pathway in root development. Mutants with altered IAOx metabolism, such as those lacking the CYP79B2 and CYP79B3 genes, exhibit changes in root architecture. biorxiv.org These mutants show a delay in lateral root appearance, suggesting that IAOx-derived auxin is necessary for the timely initiation of lateral roots. biorxiv.org

The table below summarizes key findings from research on the role of this compound in organogenesis.

| Plant Species | Experimental Observation | Implication for Organogenesis |

| Medicago truncatula | Exogenous IAOx application increased lateral root growth. nih.govcsic.esebi.ac.uk | IAOx promotes lateral root development, likely through its conversion to auxin. |

| Arabidopsis thaliana | cyp79b2/b3 mutants (deficient in IAOx synthesis) showed delayed lateral root emergence. biorxiv.org | IAOx-derived auxin is important for the timely initiation of lateral roots. |

| Arabidopsis thaliana | The fewer roots suppressor1 (fsp1) mutation, which affects a gene involved in vesicle trafficking, can partially suppress the lateral root formation defects in another mutant by potentially enhancing IAOx-to-IAA conversion. researchgate.net | Proper regulation of IAOx metabolism is critical for lateral root initiation. |

Impact on Embryogenesis and Seedling Growth

The influence of this compound extends to the earliest stages of plant life, including embryogenesis and seedling growth. Auxin plays a critical role in establishing the basic body plan of the plant during embryonic development. nih.gov

While direct studies on the specific role of this compound in embryogenesis are less common, its position as a key precursor to IAA implies its importance. The precise spatial and temporal distribution of auxin during embryogenesis is crucial for processes like the formation of the apical-basal axis and the establishment of the primary root and shoot meristems. nih.gov Therefore, the regulated synthesis of IAA from IAOx is likely a contributing factor to normal embryonic development.

Following germination, IAOx continues to be important for seedling growth. The transition from a seed to a self-sufficient seedling involves rapid growth and development, all of which are heavily influenced by auxin. For example, the elongation of the hypocotyl (the stem of a germinating seedling) is a classic auxin-mediated response.

In Arabidopsis, mutants with defects in the IAOx pathway have been shown to have altered seedling growth phenotypes. For instance, the accumulation of IAOx in certain mutants can lead to an increase in IAA levels, affecting seedling development. researchgate.net

Modulation of Plant Defense Mechanisms

This compound is not only a precursor to the growth-regulating hormone auxin but also stands at a critical juncture in the biosynthesis of a class of defense compounds known as indole (B1671886) glucosinolates. nih.gov This dual role places it at the heart of the interplay between plant growth and defense.

Phytoanticipin and Phytoalexin-Mediated Immunity

Plants employ a two-tiered chemical defense system involving phytoanticipins, which are pre-formed antimicrobial compounds, and phytoalexins, which are synthesized de novo in response to pathogen attack. This compound is a key intermediate in the production of both types of defense molecules in certain plant families, particularly the Brassicaceae. nih.gov

Indole glucosinolates, which are derived from IAOx, are classic examples of phytoanticipins. nih.gov These compounds are stored in an inactive form and are activated by enzymes called myrosinases upon tissue damage, such as that caused by herbivores or pathogens. The breakdown products of indole glucosinolates are often toxic or deterrent to the attacking organism. The biosynthesis of these defense compounds from tryptophan proceeds through IAOx. nih.gov

In addition to its role in producing phytoanticipins, IAOx is also a precursor to the phytoalexin camalexin (B168466) in Arabidopsis thaliana. nih.gov Camalexin is a major phytoalexin in this species and its production is induced by a wide range of pathogens. The biosynthetic pathway to camalexin also branches off from the tryptophan-dependent pathway at the level of IAOx. nih.gov The conversion of tryptophan to IAOx is a common metabolic step for both indole glucosinolate and camalexin biosynthesis. nih.gov

Responses to Biotic (e.g., Pathogens, Herbivores) and Abiotic Stresses

The involvement of this compound in the synthesis of defense compounds makes it a crucial component of the plant's response to both biotic and abiotic stresses.

In response to pathogen attack, the expression of genes involved in the IAOx pathway is often upregulated. For example, in Arabidopsis, infection with the necrotrophic fungus Botrytis cinerea leads to the increased expression of CYP79B2, a gene responsible for the conversion of tryptophan to IAOx. nih.gov This upregulation is part of a broader defense response that includes the production of camalexin. nih.gov Similarly, the beneficial endophyte Piriformospora indica induces the expression of genes required for the synthesis of IAOx-derived compounds in Arabidopsis roots, which helps to restrict fungal colonization and maintain a balanced symbiotic relationship. nih.gov

The role of IAOx-derived compounds in defense against herbivores is primarily mediated by indole glucosinolates, which act as feeding deterrents. nih.gov

Recent research has also suggested a role for IAOx and its derivatives in the response to abiotic stresses. For example, studies in Medicago truncatula have shown that exogenous application of IAOx can delay the onset of iron deficiency symptoms. nih.govcsic.esebi.ac.uk This suggests that IAOx or its derivatives may play a role in nutrient homeostasis under stress conditions. The accumulation of another auxin precursor, indole-3-acetamide (IAM), has been linked to the triggering of abiotic stress responses in Arabidopsis. frontiersin.org

The table below provides a summary of the involvement of this compound in plant stress responses.

| Stress Type | Plant Species | Observation | Defense Mechanism |

| Biotic (Fungal Pathogen) | Arabidopsis thaliana | Increased expression of CYP79B2 and camalexin accumulation upon infection with Botrytis cinerea. nih.gov | Phytoalexin (camalexin) synthesis. |

| Biotic (Endophytic Fungus) | Arabidopsis thaliana | Induction of IAOx-derived compounds by Piriformospora indica restricts root colonization. nih.gov | Regulation of symbiotic interaction. |

| Abiotic (Iron Deficiency) | Medicago truncatula | Exogenous IAOx delayed iron-deficiency symptoms. nih.govcsic.esebi.ac.uk | Modulation of nutrient homeostasis. |

Role in Iron Homeostasis

This compound (IAOx) and its derivatives play a significant role in the intricate process of iron homeostasis in plants. Iron is a crucial micronutrient, and its deficiency can severely limit plant growth and development. Plants have evolved sophisticated mechanisms to increase iron uptake from the soil, particularly under iron-limiting conditions. These responses typically include the acidification of the rhizosphere, an increase in ferric chelate reductase (FCR) activity to reduce Fe(III) to the more soluble Fe(II), and the secretion of flavins. mpg.depnas.org

Research on the model legume Medicago truncatula has demonstrated that the external application of IAOx can modulate these iron-deficiency responses. mpg.de In hydroponically grown plants subjected to iron starvation, the addition of IAOx led to a delay of up to three days in the typical iron-deficiency symptoms and physiological responses. mpg.depnas.orgfrontiersin.org Specifically, the expected decrease in the pH of the nutrient solution and the increase in FCR activity were postponed. mpg.depnas.org Furthermore, treated plants exhibited enhanced lateral root growth, contributing to a "superroot" phenotype, and showed reduced chlorosis (yellowing of leaves), a classic symptom of iron deficiency. mpg.defrontiersin.org

These physiological observations are supported by corresponding gene expression levels. mpg.de It is speculated that IAOx or its derivatives may help to remobilize iron stored within the root cells, thereby alleviating the immediate stress of iron deficiency. mpg.depnas.orgfrontiersin.org While the precise mechanism is still under investigation, these findings highlight that the metabolic pathway involving IAOx can confer advantages to plants in overcoming nutritional stresses like iron scarcity. mpg.depnas.org

Table 1: Effect of Exogenous this compound (IAOx) on Iron-Deficiency Responses in Medicago truncatula

| Parameter | Standard Iron-Deficiency Response | Response with Exogenous IAOx | Citation |

| pH of Nutrient Solution | Decreases | Decrease is delayed by up to 3 days | mpg.depnas.org |

| Ferric Chelate Reductase (FCR) Activity | Increases | Increase is delayed by up to 3 days | mpg.depnas.org |

| Flavin Secretion | Increases | Increase is delayed by up to 3 days | mpg.depnas.org |

| Chlorosis | Appears | Reduced | mpg.de |

| Lateral Root Growth | Induced | Increased ("superroot" phenotype) | mpg.de |

Advanced Methodologies in Z Indol 3 Ylacetaldoxime Research

Quantitative Analytical Techniques for Metabolite Profiling

Metabolite profiling is essential for understanding the dynamics of IAOx and its derivatives within an organism. High-sensitivity analytical methods are employed to detect and quantify these compounds, which are often present in low concentrations.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique used for the identification and quantification of volatile and semi-volatile compounds. In the context of IAOx research, GC-MS is used to analyze indolic compounds after derivatization to increase their volatility. The process involves separating compounds in a gas chromatograph and then detecting them with a mass spectrometer, which provides information on the mass-to-charge ratio (m/z) of the compound and its fragments. escholarship.orgfrontiersin.org This fragmentation pattern serves as a chemical fingerprint for identification. For instance, the mass spectrum of IAOx-related compounds can be analyzed to confirm their structure. biorxiv.orgnih.gov Researchers have used GC-MS to identify various indolic compounds in plant extracts, with the mass spectrum of IAOx showing characteristic peaks at an m/z of 174.1, corresponding to its molecular weight, and a top peak at m/z 130. biorxiv.orgnih.gov

| Technique | Application in IAOx Research | Key Findings/Capabilities | References |

|---|---|---|---|

| GC-MS | Identification and analysis of IAOx and related indolic compounds. | Provides mass spectral data for structural confirmation. The mass spectrum for IAOx shows a molecular ion peak at m/z 174 and a base peak at m/z 130. | escholarship.orgbiorxiv.orgnih.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing non-volatile compounds like IAOx directly from complex biological samples. biorxiv.orgmdpi.com The technique separates compounds using liquid chromatography before they are ionized and analyzed by two mass spectrometers in series (tandem MS). This approach allows for the selection of a specific precursor ion (like the molecular ion of IAOx) and the analysis of its fragmentation products, a process known as multiple reaction monitoring (MRM). nih.gov This enhances specificity and sensitivity, making it ideal for quantifying low-abundance metabolites. In studies of IAOx metabolism, LC-MS/MS has been used to detect the conversion of L-tryptophan to IAOx by enzymes like CYP79D6v4 and to analyze the products of subsequent enzymatic reactions. nih.govoup.com

| Technique | Application in IAOx Research | Key Findings/Capabilities | References |

|---|---|---|---|

| LC-MS/MS | Quantification and profiling of IAOx and its downstream metabolites (e.g., IAM, IAN, IAA). | High sensitivity and specificity for non-volatile compounds. Used to monitor enzymatic conversions in metabolic pathways. Diagnostic reaction for indole-3-acetaldoxime: m/z 175.0/158.0. | biorxiv.orgmdpi.comnih.gov |

Isotopic labeling is a definitive method for tracing metabolic pathways. nih.gov In this technique, a precursor molecule is synthesized with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) and introduced into a biological system. nih.gov The labeled atoms are then tracked as they are incorporated into downstream metabolites. For IAOx research, feeding studies using ¹³C₆-labeled IAOx have been crucial. nih.govresearchgate.net When ¹³C₆-IAOx was supplied to Arabidopsis mutants deficient in IAOx synthesis (cyp79b2/b3), researchers could trace the incorporation of the ¹³C atoms into indole-3-acetamide (B105759) (IAM), indole-3-acetonitrile (B3204565) (IAN), and ultimately, indole-3-acetic acid (IAA). researchgate.netwiley.comoup.comnih.gov These experiments provided direct biochemical evidence that IAOx is a precursor to IAA via both the IAM and IAN intermediates, confirming the existence of this specific auxin biosynthesis pathway. nih.govoup.comnih.gov

| Method | Tracer | Experimental System | Key Finding | References |

|---|---|---|---|---|

| Isotopic Labeling | ¹³C₆-IAOx | cyp79b2/b3 double mutants of Arabidopsis | Demonstrated that ¹³C₆ atoms from IAOx were incorporated into IAM, IAN, and IAA, confirming the metabolic pathway. | nih.govresearchgate.netwiley.comoup.comnih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

Genetic Manipulation and Mutant Analysis

Altering the expression of genes involved in the IAOx pathway through genetic engineering is a fundamental approach to understanding their function.

The creation of genetic mutants, either by knocking out (disabling) a gene or overexpressing it, provides powerful insights into gene function. In Arabidopsis, the cytochrome P450 enzymes CYP79B2 and CYP79B3 are responsible for converting tryptophan to IAOx. escholarship.orgfrontiersin.org Studies using a cyp79b2 cyp79b3 double knockout mutant demonstrated that these plants have abolished IAOx production and reduced levels of IAA, leading to growth defects. frontiersin.orgresearchgate.netfrontiersin.org These mutants were instrumental in the isotopic labeling studies mentioned previously, as they provided a clean background to trace the metabolism of exogenously supplied labeled IAOx. wiley.com Conversely, plants engineered to overexpress CYP79B2 show phenotypes consistent with auxin overproduction and contain elevated levels of IAA. nih.govfrontiersin.org These genetic manipulations have firmly established that CYP79B2 and CYP79B3 are critical enzymes for IAOx and subsequent IAA biosynthesis. wiley.comfrontiersin.org Furthermore, analysis of mutants downstream of IAOx, such as sur2, which is deficient in converting IAOx to indole (B1671886) glucosinolates, showed increased IAA levels, highlighting the role of IAOx as a key metabolic branch point. nih.govwiley.com

| Genetic Modification | Gene(s) Targeted | Organism | Resulting Phenotype/Biochemical Change | References |

|---|---|---|---|---|

| Double Knockout | cyp79b2 / cyp79b3 | Arabidopsis thaliana | Abolished IAOx production, reduced IAA levels, growth defects, reduced indole glucosinolate content. | escholarship.orgfrontiersin.orgresearchgate.netwiley.com |

| Overexpression | CYP79B2 | Arabidopsis thaliana | Elevated free auxin levels, auxin overproduction phenotypes (e.g., long hypocotyls, epinastic cotyledons). | nih.govfrontiersin.org |

The CRISPR/Cas9 system is a revolutionary genome-editing tool that allows for precise, targeted modification of DNA sequences. researchgate.net This technology enables researchers to create specific gene knockouts, insertions, or deletions with high efficiency. frontiersin.org In the study of plant metabolic pathways, CRISPR/Cas9 has been used to dissect the function of specific genes and gene families. For instance, it has been applied to create knockout mutants for genes involved in glucosinolate biosynthesis and auxin signaling. biorxiv.orgnih.gov While many studies have used T-DNA insertion mutants to study the IAOx pathway, CRISPR/Cas9 offers a more targeted approach, capable of simultaneously editing multiple genes or creating specific mutations that are not available through traditional methods. mdpi.comnih.gov Researchers have successfully used CRISPR/Cas9 to generate cyp79b2 cyp79b3 quintuple mutants in combination with other genes to study the downstream effects of blocking the entire tryptophan-derived secondary metabolism. frontiersin.org This approach is invaluable for overcoming functional redundancy, where multiple genes perform the same function, and for precisely dissecting the complex regulatory networks governing IAOx metabolism. nih.govnih.gov

| Technology | Application | Advantage in IAOx Pathway Research | Examples of Targeted Genes/Pathways | References |

|---|---|---|---|---|

| CRISPR/Cas9 | Precise genome editing for targeted gene knockout or modification. | Allows for creation of specific mutations, investigation of gene families with redundant functions, and multiplex editing (targeting multiple genes at once). | CYP79B2/B3 (IAOx biosynthesis), MYB28 (Glucosinolate regulation), OsIAA23 (Auxin signaling), NIT1/NIT2 (IAN conversion). | biorxiv.orgmdpi.comnih.govnih.govfrontiersin.org |

Synthetic Approaches and Chemical Biology of Z Indol 3 Ylacetaldoxime and Analogs

Mechanochemical Synthesis Methodologies for Indole (B1671886) Aldoximes

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. mdpi.comtandfonline.com This approach is particularly advantageous for the synthesis of aldoximes, as it can minimize risks associated with solution-phase reactions involving hydroxylamine (B1172632) hydrochloride. mdpi.com

Solvent-free mechanochemical methods have been successfully employed to synthesize N-substituted indole-3-carboxaldehyde (B46971) oximes from their corresponding aldehydes. mdpi.comnih.gov The reaction is typically carried out by milling the aldehyde with hydroxylamine hydrochloride and a base, such as sodium hydroxide (B78521) or sodium carbonate. mdpi.comnih.gov This technique has been shown to result in almost complete conversion to the oxime. mdpi.comnih.gov For instance, the synthesis of 1-methoxyindole-3-carboxaldehyde oxime, a key intermediate for antimicrobial indole phytoalexins, achieved a yield of nearly 95% after just 20 minutes of milling. mdpi.com

The efficiency of mechanochemical synthesis can be influenced by several factors, including the type of milling equipment, the base used, and the presence of electron-donating or electron-withdrawing groups on the indole ring. mdpi.com High-energy ball milling has been found to be necessary for achieving acceptable yields in some cases, likely due to the electron-donating effect of the indole nitrogen, which can decrease the electrophilicity of the carbonyl carbon. mdpi.com

Table 1: Comparison of Mechanochemical Synthesis Parameters for N-Substituted Indole-3-Carboxaldehyde Oximes mdpi.com

| Aldehyde | Base | Milling Time (min) | Yield (%) |

| 1-methoxyindole-3-carboxaldehyde | NaOH | 20 | ~95 |

| 1-methoxyindole-3-carboxaldehyde | Na2CO3 | Not specified | Not specified |

| 1-methylindole-3-carboxaldehyde | NaOH | Not specified | Not specified |

| 1-methylindole-3-carboxaldehyde | Na2CO3 | Not specified | Not specified |

Derivatization and Structural Modification of Indole-3-ylacetaldoxime

The derivatization and structural modification of (Z)-indol-3-ylacetaldoxime and its analogs are crucial for synthesizing a variety of biologically active molecules and for creating chemical probes to study their metabolic pathways. nih.govmdpi.com

A key transformation of indole-3-ylacetaldoxime is its conversion to other indolic compounds. For example, it serves as a precursor for the synthesis of indole-3-acetonitrile (B3204565) (IAN) and indole-3-acetamide (B105759) (IAM), which are intermediates in one of the biosynthetic pathways of IAA in certain plants. nih.gov The conversion of tryptophan to indole-3-ylacetaldoxime is catalyzed by the cytochrome P450 enzymes CYP79B2 and CYP79B3. nih.gov Subsequently, CYP71A13 metabolizes indole-3-ylacetaldoxime to IAN in the camalexin (B168466) pathway, while CYP83B1 channels it towards the production of indole glucosinolates. nih.gov

Furthermore, structural modifications of the indole ring itself, such as hydroxylation and subsequent methylation, lead to the formation of various indole glucosinolates like 4-hydroxyindol-3-ylmethyl glucosinolate (4OHI3G) and 4-methoxyindol-3-ylmethyl glucosinolate (4MeOI3G). nih.gov These modifications are catalyzed by enzymes such as CYP81F2 and indole glucosinolate O-methyltransferases. nih.gov

The development of new synthetic methods, such as the mechanochemical synthesis of azine derivatives from 3-(1-hydrazineylideneethyl)-1H-indole, further expands the range of accessible analogs with potential biological activities. mdpi.com

Stereochemical Considerations and Isomerization Studies (Z/E isomers)

Aldoximes, including indol-3-ylacetaldoxime, can exist as two geometric isomers: Z (zusammen) and E (entgegen), also referred to as syn and anti, respectively. mdpi.commdpi.com The configuration of these isomers can significantly impact their biological activity and metabolic fate.

The Z and E isomers of indol-3-ylacetaldoxime can be separated using techniques like column chromatography. mdpi.com Studies on N-substituted indole-3-carboxaldehyde oximes have shown that the ratio of syn and anti isomers can be influenced by the reaction conditions during synthesis. mdpi.com For example, in the mechanochemical synthesis of 1-methoxyindole-3-carboxaldehyde oxime, different isomer ratios were observed depending on the base used. mdpi.com

Isomerization between the Z and E forms can occur, particularly under acidic conditions. mdpi.commdpi.com The isomerization from the anti (E) to the syn (Z) isomer of N-substituted indole-3-carboxaldehyde oximes has been observed in the presence of strong acids. mdpi.com Interestingly, for the 1-methoxy analog, acidic conditions in solution favored the formation of the anti isomer, while the syn isomer was more prevalent in the solid state. nih.gov This highlights the influence of the physical state on the isomeric equilibrium.

Table 2: Isomer Ratios of 1-Methoxyindole-3-carboxaldehyde Oxime Under Different Conditions mdpi.com

| Condition | Isomer Ratio (syn:anti) |

| Solution-phase synthesis (literature) | 40:60 |

| Mechanochemical synthesis with NaOH (after storage) | Increased syn content |

| Mechanochemical synthesis with Na2CO3 | Stable anti:syn ratio |

| Milling of pure isomers with p-TsOH (acid catalyst) | Transformation of anti to syn |

Development of Pathway Inhibitors and Chemical Probes

The development of inhibitors and chemical probes targeting the biosynthetic pathways involving this compound is a key strategy in chemical biology to dissect the complex networks of plant hormone and defense compound synthesis. uq.edu.aunih.govjircas.go.jp Small-molecule modulators can be powerful tools to overcome the functional redundancy of gene families involved in these pathways. nih.gov

In the context of auxin biosynthesis, inhibitors have been developed for the enzymes TAA1/TARs and YUCs, which are involved in the indole-3-pyruvic acid (IPyA) pathway, the main route to IAA. uq.edu.aujircas.go.jpresearchgate.net While this pathway does not directly proceed through indol-3-ylacetaldoxime in the same manner as the CYP79B-dependent pathway, the development of inhibitors for related pathways demonstrates the principle of using chemical probes to study plant hormone biosynthesis. uq.edu.aujircas.go.jp

By creating transgenic plant lines where the expression of key enzymes like CYP79B2 can be controlled (e.g., through an ethanol-inducible system), researchers can manipulate the production of indol-3-ylacetaldoxime. nih.gov This allows for a controlled induction of downstream products like camalexin and indole glucosinolates, enabling the study of the interplay between primary and secondary metabolism and the identification of genes involved in these processes. nih.gov

The use of isotopically labeled compounds, such as ¹³C₆-labeled indol-3-ylacetaldoxime, serves as a powerful chemical probe to trace metabolic pathways. nih.gov Feeding experiments with these labeled precursors have been instrumental in identifying intermediates like indole-3-acetamide and indole-3-acetonitrile in the IAA biosynthetic pathway in Arabidopsis. nih.gov

Future Research Directions and Unresolved Questions

Elucidation of Undefined Enzymatic Steps and Regulatory Networks in Diverse Species

While significant progress has been made in Arabidopsis, the enzymatic steps and regulatory networks governing IAOx metabolism in other plant species remain largely unknown. nih.govnih.govmdpi.com Research has shown that the IAOx-dependent pathway for auxin biosynthesis is not universal among plants, with species like rice, maize, and tobacco lacking clear orthologs of the key Arabidopsis enzymes, CYP79B2 and CYP79B3, which are responsible for producing the bulk of IAOx. nih.gov This suggests that other, yet to be identified, enzymes and pathways may be involved in IAOx synthesis and conversion in a species-specific manner. nih.gov

Future research should prioritize:

Identification of novel enzymes: Functional characterization of cytochrome P450 families and other enzyme classes in a wider range of plant species to identify those involved in IAOx metabolism.

Comparative genomics and transcriptomics: Analyzing the genomes and gene expression profiles of diverse plant species under various conditions to uncover conserved and species-specific regulatory elements and genes associated with IAOx pathways.

Metabolite profiling: Comprehensive analysis of indolic compounds in different plant species to identify novel intermediates and end products of IAOx metabolism.

Deeper Understanding of Cross-Talk between (Z)-Indol-3-ylacetaldoxime-Derived Pathways

This compound stands at a critical juncture, channeling metabolites into pathways for growth (auxin) and defense (camalexin and indole (B1671886) glucosinolates). ebi.ac.ukresearchgate.net The mechanisms that control the flux of IAOx between these competing pathways are a key area of investigation. This balance is crucial for a plant's ability to allocate resources effectively, either towards growth in favorable conditions or towards defense when under attack by pathogens. oup.com

Key unresolved questions include:

Regulatory switches: What are the molecular signals and regulatory proteins that determine whether IAOx is directed towards auxin or defense compound synthesis?

Hormonal interplay: How do other plant hormones, such as salicylic (B10762653) acid, jasmonates, and cytokinins, interact with the IAOx hub to modulate growth-defense trade-offs? oup.comoup.com

Environmental influence: How do environmental cues, such as pathogen attack, nutrient availability, and abiotic stress, impact the metabolic fate of IAOx? biorxiv.org

Recent studies have begun to unravel this complexity. For instance, pathogen infection can lead to the upregulation of genes involved in camalexin (B168466) synthesis from IAOx, while simultaneously influencing auxin signaling. oup.comnih.gov Further research using systems biology approaches, combining transcriptomics, proteomics, and metabolomics, will be essential to build comprehensive models of this intricate cross-talk.

Functional Characterization in Non-Model Organisms

The vast majority of research on IAOx has been conducted in the model plant Arabidopsis thaliana. ebi.ac.uknih.gov To gain a broader understanding of its role in the plant kingdom, it is imperative to extend these studies to non-model organisms, including agriculturally important crops and plants from diverse ecological niches.

Future research directions should include:

Identifying IAOx pathways in crops: Investigating the presence and function of IAOx-derived metabolic pathways in crops like rice, wheat, and maize, which may have implications for improving disease resistance and yield.

Ecological significance: Exploring the role of IAOx and its derivatives in the interactions of plants with a wider range of microbes, both pathogenic and beneficial, in their natural environments. For example, IAOx-derived compounds have been shown to play a role in the interaction between Arabidopsis and the beneficial endophyte Piriformospora indica. nih.gov

Evolutionary studies: Comparing the IAOx metabolic networks across different plant lineages to understand the evolution of these pathways and their adaptation to different ecological pressures.

Exploration of Novel Biological Functions Beyond Known Roles

While the roles of IAOx as a precursor to auxin, camalexin, and indole glucosinolates are well-established, there is potential for this molecule and its derivatives to have other, as-yet-undiscovered biological functions. genome.jp For instance, some studies suggest a link between IAOx and the production of nitric oxide, a key signaling molecule in plants. ebi.ac.uk

Areas for future exploration include:

Signaling roles: Investigating whether IAOx itself can act as a signaling molecule, independent of its conversion to other compounds.

Interactions with other metabolic pathways: Exploring potential links between IAOx metabolism and other major metabolic networks in the plant, such as phenylpropanoid or flavonoid biosynthesis. ebi.ac.uk

Role in abiotic stress responses: Delving deeper into the potential involvement of IAOx-derived compounds in tolerance to abiotic stresses like drought, salinity, and nutrient deficiency. ebi.ac.ukbiorxiv.org

Bioengineering for Enhanced Production of Desired Metabolites

A thorough understanding of the IAOx metabolic network opens up exciting possibilities for metabolic engineering. By manipulating the expression of key enzymes, it may be possible to enhance the production of specific valuable compounds.

Potential bioengineering applications include:

Increased disease resistance: Overexpressing genes in the camalexin biosynthetic pathway could lead to crops with enhanced resistance to fungal and bacterial pathogens.

Improved nutritional value: Modifying the indole glucosinolate pathway could alter the profile of these compounds in Brassica vegetables, potentially enhancing their health-promoting properties.

Novel compound production: Introducing and modifying IAOx pathways in microbial systems or other plant species could be a strategy for the sustainable production of valuable indolic compounds for pharmaceutical or industrial use.

Compound Information Table

| Compound Name | Abbreviation |

| This compound | IAOx |

| Indole-3-acetic acid | IAA |

| Camalexin | |

| Indole glucosinolates | |

| Tryptophan | Trp |

| Indole-3-acetonitrile (B3204565) | IAN |

| Dihydrocamalexic acid | |

| Indole-3-acetamide (B105759) | IAM |

| Salicylic acid | SA |

| Jasmonates | JA |

| Cytokinins | |

| Nitric oxide | NO |

| Phenylpropanoids | |

| Flavonoids |

Key Enzymes in this compound Metabolism

| Enzyme | Function |

| CYP79B2/CYP79B3 | Catalyze the conversion of tryptophan to indole-3-acetaldoxime (IAOx). nih.govbiorxiv.orgnih.gov |

| CYP71A13 | Converts IAOx to indole-3-acetonitrile (IAN) in the camalexin biosynthetic pathway. nih.govnih.gov |

| CYP83B1 | Metabolizes IAOx in the indole glucosinolate biosynthetic pathway. nih.govunl.eduuniprot.org |

| PAD3 (CYP71B15) | Catalyzes a late step in camalexin biosynthesis. nih.govnih.gov |

Q & A

Basic Research Question: What are the standard methods for synthesizing (Z)-indol-3-ylacetaldoxime, and how do reaction conditions influence stereoselectivity?

Answer:

The synthesis of this compound typically involves the condensation of indole-3-acetaldehyde with hydroxylamine under controlled pH and temperature. Key factors influencing stereoselectivity include:

- pH Control : Acidic conditions (pH 4–5) favor the (Z)-isomer due to protonation of intermediates, stabilizing the desired configuration .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing transition states .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) can accelerate imine formation but may require post-synthesis purification via column chromatography to isolate the (Z)-isomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.